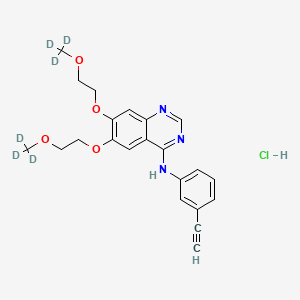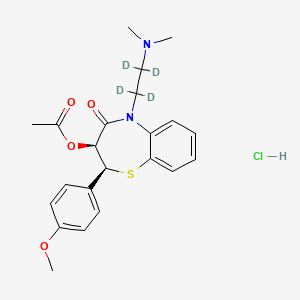
Pyridoxal-d5 5-Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridoxal 5′-phosphate (PLP) is a prosthetic group of some enzymes. It is the active form of vitamin B6, which comprises three natural organic compounds, pyridoxal, pyridoxamine, and pyridoxine . PLP acts as a coenzyme in all transamination reactions, and in some decarboxylation and deamination reactions of amino acids .
Synthesis Analysis
PLP-dependent enzymes catalyze a diverse range of chemical transformations . A comparative genomic approach predicted PLP synthesis and salvage pathways in 5840 bacterial and archaeal species with complete genomes .
Molecular Structure Analysis
The molecular structure of PLP is complex and involves a variety of chemical transformations . The structural factors that contribute to the reaction mechanisms, particularly active site residues critical for dictating the reaction specificity, are summarized in various studies .
Chemical Reactions Analysis
PLP-dependent enzymes catalyze a diverse range of chemical transformations, including but not limited to, transamination, decarboxylation, racemization, epimerization, [3+2] annulation, β/γ elimination or replacement, aldol addition, Claisen condensation, and O2-dependent oxidation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of PLP are complex. It has a molecular weight of 252.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 .
科学的研究の応用
1. Neurological and Systemic Manifestations
Pyridoxal-5-phosphate (P5P), an active form of pyridoxine, is significant in the central nervous system as a cofactor in nearly 200 reactions. Its deficiency, due to mutations in the PNPO gene encoding pyridox(am)ine 5'-phosphate oxidase, leads to P5P dependent epilepsy, with symptoms ranging from developmental delay to profound encephalopathy. Treatment with P5P has shown efficacy in addressing these manifestations (Guerriero et al., 2017).
2. Inhibition of DNA Polymerase Activity
Pyridoxal 5'-phosphate (PLP) acts as a potent inhibitor of DNA polymerase activity, particularly in rat DNA polymerase beta. Studies have demonstrated a complex mechanism of inhibition, involving competitive interactions with the substrate dNTP at lower concentrations, and multiple forms of enzyme combining with PLP at higher levels (Basu et al., 1989).
3. Role in Biosynthesis and Metabolic Reactions
PLP is crucial for primary metabolism in all forms of life, functioning in the biosynthesis of various molecules. The enzyme Pdx1 catalyzes the production of PLP, utilizing substrates like ribose-5-phosphate, glutamine, and glyceraldehyde-3-phosphate (Hanes et al., 2008).
4. Pyridoxal Enzymes and Their Mechanisms
PLP enzymes, which catalyze reactions in amino acid metabolism, are studied for their diverse mechanisms and uniform catalytic actions. These studies contribute to understanding the reaction specificity and substrate diversity of PLP enzymes (Hayashi, 1995).
5. Inhibitory Effects on Receptor Binding
PLP has shown inhibitory effects on the binding of estradiol-receptor complexes to oligodeoxynucleotides in mouse uterine cytosol, indicating its potential role in influencing hormone-receptor interactions (Henrikson et al., 1981).
6. Chirality Sensing Applications
PLP has been used in biomimetic indicator displacement assays for determining the absolute configuration, enantiomeric composition, and concentration of various compounds, such as amino acids and amino alcohols, showcasing its utility in chiral analysis (Pilicer et al., 2017).
7. Modifying Enzymatic Activity
Research has explored the use of PLP in modifying the activity of enzymes like glycogen phosphorylase, providing insights into the catalytic mechanisms of these enzymes and the role of PLP in such processes (Takagi et al., 1982).
8. Exploring Molecular Evolution of PLP-Dependent Enzymes
Studies on the evolution of PLP-dependent enzymes provide insights into the mechanistic and functional diversity of these enzymes, helping to understand their substrate specificity and evolutionary development (Christen & Mehta, 2001).
9. Investigating PLP-Binding Proteins in Cancer Cells
Research focusing on human PLP-dependent enzymes (PLP-DEs) has developed methods for cellular profiling of these enzymes in cancer-derived cells, enhancing the understanding of PLP-DEs' roles in physiological and pathological processes (Fux et al., 2019).
Safety And Hazards
将来の方向性
There are ongoing studies on the structure and cellular role of human PLPBP to enable a better understanding of the physiological and pathological mechanism of this important protein . There is also research focusing on the use of PLP in enhancing L-DOPA production by Escherichia coli whole-cell biotransformation .
特性
CAS番号 |
1246818-16-5 |
|---|---|
製品名 |
Pyridoxal-d5 5-Phosphate |
分子式 |
C8H5D5NO6P |
分子量 |
252.17 |
外観 |
Light Yellow Solid |
melting_point |
>127°C (dec.) |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
54-47-7 (unlabelled) |
同義語 |
3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde-d5; Pyridoxal-d5 Phosphate; Pyridoxal-d5 5-(Dihydrogen Phosphate); 2-Methyl-3-hydroxy-4-formyl-5-pyridyl-methylphosphoric Acid-d5; 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde-d5 5-Phosphate; Apolon B6-d5; Biosechs-d5; Codecarboxylase-d5; Coenzyme B6-d5; Hairoxal-d5; Hexermin P-d5; Hi-Pyridoxin-d5; Hiadelon-d5; NSC 82388-d5; PLP-d5; Phosphopyridoxal-d5; Piodel-d5; Pydoxal-d5; Pyridoxal-d5 Monophosphate; Vitazechs-d5 |
タグ |
Pyridoxal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)